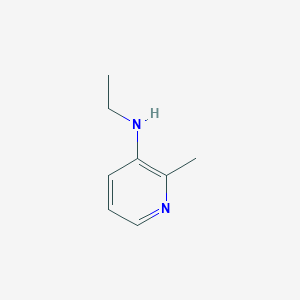

N-ethyl-2-methylpyridin-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-2-methylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-3-9-8-5-4-6-10-7(8)2/h4-6,9H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMFBUFMVRYPIBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(N=CC=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346544-43-1 | |

| Record name | N-ethyl-2-methylpyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N Ethyl 2 Methylpyridin 3 Amine

Direct Synthetic Routes

The creation of N-ethyl-2-methylpyridin-3-amine is typically not achieved in a single step but through sequential reactions. The primary approach involves the initial synthesis of the 2-methylpyridin-3-amine scaffold, which is then subjected to ethylation.

Amination Reactions in the Synthesis of this compound

The foundational step in this synthetic pathway is the introduction of an amino group at the C3 position of a 2-methylpyridine (B31789) ring. Direct C-H amination of pyridine (B92270) scaffolds is a challenging but increasingly feasible area of research, offering a more atom-economical alternative to classical methods. digitellinc.com The development of site-selective functionalization for N-heteroarenes is a highly desirable goal in streamlining synthesis. nih.gov

Modern synthetic chemistry has produced a variety of catalytic systems to facilitate the amination of pyridine rings. These methods often provide milder and more efficient alternatives to traditional high-pressure and high-temperature aminations. google.com

Palladium-Catalyzed Amination: Palladium-catalyzed cross-coupling reactions are a cornerstone for forming C–N bonds and have been widely applied to synthesize arylamines. acs.org Buchwald and others have developed Ni(0)-catalyzed amination which has generated significant interest as a practical alternative to palladium systems, especially for less reactive electrophiles like aryl chlorides. acs.org For pyridine substrates, protected pyridylhydrazine derivatives have been prepared through one-step palladium-catalyzed amination using chelating phosphine (B1218219) ligands, with 2-pyridyl chlorides, bromides, and triflates serving as effective electrophiles. nih.govsigmaaldrich.cn

Copper-Catalyzed Amination: Copper-catalyzed reactions, such as the Goldberg reaction, are effective for aminating aryl halides. nih.gov Copper-promoted C–H amination of 2-arylpyridines has been achieved with high regioselectivity. rsc.org Additionally, a direct α-amination of ketones and esters has been accomplished using copper(II) bromide as a catalyst, proceeding through a proposed α-bromo carbonyl intermediate. princeton.edu

Other Metal Catalysts: Ruthenium and Nickel catalysts have also shown promise. Ruthenium(II) complexes with N-heterocyclic carbene ligands can catalyze the N-alkylation of amines with alcohols. researchgate.net Nickel-dipyrrin complexes are effective for intramolecular C–H bond amination under mild, room-temperature conditions. acs.org More recently, amination of aminopyridines has been demonstrated using a ruthenium catalyst that leverages reversible π-coordination, functioning as an electrophile in nucleophilic aromatic substitution. nih.gov

A summary of catalytic strategies is presented below.

Table 1: Catalytic Strategies for Pyridine Amination| Catalyst Type | Substrate Example | Key Features | Citations |

|---|---|---|---|

| Palladium | 2-Pyridyl chlorides, bromides | Uses chelating phosphine ligands; effective for various electrophiles. | nih.gov, sigmaaldrich.cn |

| Copper | 2-Arylpyridines, 2-Bromopyridine | High regioselectivity for C-H amination; used in Goldberg reactions. | rsc.org, nih.gov |

| Nickel | Aryl chlorides | Alternative to Pd; effective for less reactive electrophiles. | acs.org |

| Ruthenium | Aminopyridines | Employs reversible π-coordination to activate the pyridine ring. | nih.gov |

Achieving amination specifically at the C3 position of a 2-substituted pyridine is a significant challenge due to the electronic properties of the pyridine ring, which favor nucleophilic attack at the C2, C4, and C6 positions. researchgate.net To overcome this, strategies often involve the activation of the pyridine ring using an N-oxide.

Pyridine N-oxides exhibit enhanced reactivity toward both nucleophilic and electrophilic substitution, primarily at the 2- and 4-positions. researchgate.net However, methods have been developed for the regioselective amination of unsymmetrically 3,5-disubstituted pyridine N-oxides. nih.govacs.orgacs.org One successful approach uses saccharin (B28170) as an inexpensive and readily available ammonium (B1175870) surrogate. nih.govacs.org This process involves the reaction of the pyridine N-oxide with an activator, such as tosyl chloride (TsCl), in the presence of saccharin and a base. researchgate.net The resulting saccharin adduct can then be cleaved under acidic conditions in a one-pot process to yield the aminopyridine. nih.govacs.org This method delivers high conversions and high regioselectivity, overcoming challenges associated with the competitive reaction between the nucleophile and the activator. acs.orgacs.org

Lowering the reaction temperature can further improve regioselectivity. For instance, in one study, reducing the temperature from 0°C to -15°C improved the regiomeric ratio from 9.4:1 to 11.1:1. acs.org

Alkylation of Pyridinamines

Once the precursor, 2-methyl-3-aminopyridine, is obtained, the final step is the introduction of an ethyl group onto the amino nitrogen. This N-alkylation is a common transformation, but care must be taken to avoid over-alkylation, as the product secondary amine is often more nucleophilic than the starting primary amine. wikipedia.orgmasterorganicchemistry.com

Several methods are available for the N-alkylation of pyridinamines.

Direct Alkylation with Alkyl Halides: This is the most straightforward approach, involving the reaction of the amine with an ethyl halide (e.g., ethyl iodide or ethyl bromide). wikipedia.org However, this method can lead to a mixture of the desired secondary amine, the starting primary amine, and the undesired tertiary amine or even a quaternary ammonium salt. researchgate.net

Reductive Amination: A more controlled method for producing secondary amines is reductive amination. libretexts.org This would involve reacting 2-methyl-3-aminopyridine with acetaldehyde (B116499) to form an intermediate imine, which is then reduced in situ to the N-ethyl product using a reducing agent like sodium cyanoborohydride (NaBH₃CN). libretexts.org

Alkylation with Alcohols (Borrowing Hydrogen): An increasingly popular and environmentally friendly method is the use of alcohols as alkylating agents, catalyzed by transition metals such as ruthenium or iridium. rsc.orgnih.gov This "borrowing hydrogen" or "hydrogen autotransfer" process involves the temporary oxidation of the alcohol to an aldehyde by the catalyst, followed by reductive amination with the amine and subsequent regeneration of the catalyst. rsc.org Ruthenium(II) and Iridium(III) complexes with N-heterocyclic carbene (NHC) ligands have proven to be effective catalysts for the N-alkylation of anilines with benzyl (B1604629) alcohols, a reaction that serves as a model for ethylation with ethanol. researchgate.netnih.gov

The success of N-alkylation depends heavily on the chosen reaction conditions, including the base, solvent, and catalyst.

For direct alkylation with ethyl halides, the choice of base is critical. Strong, non-nucleophilic bases are often preferred to deprotonate the amine without competing in the alkylation. Hünig's base (N,N-diisopropylethylamine) has been used successfully for the direct N-alkylation of secondary amines with alkyl halides in acetonitrile (B52724), preventing the formation of undesired quaternary ammonium salts. researchgate.net Other bases like cesium carbonate (Cs₂CO₃) have also been identified as optimal for promoting one-pot alkylation sequences. chemrxiv.org

In catalytic alkylations with alcohols, the catalyst system is paramount. Iridium(III) complexes have been shown to be highly effective for the N-alkylation of various anilines with benzyl alcohol, often outperforming similar ruthenium(II) complexes. nih.gov The reactions are typically carried out at elevated temperatures (e.g., 110-120 °C) in solvents like toluene (B28343) or even under solvent-free conditions, with a base such as KOH or KOtBu. nih.govrsc.org

A summary of reaction conditions for N-alkylation is presented below.

Table 2: Representative Conditions for N-Alkylation of Amines| Alkylation Method | Alkylating Agent | Catalyst/Base | Solvent | Key Features | Citations |

|---|---|---|---|---|---|

| Direct Alkylation | Alkyl Halides | Hünig's base | Acetonitrile | Operationally convenient; avoids quaternary salt formation. | researchgate.net |

| Direct Alkylation | Alkyl Halides | Cs₂CO₃ | Acetonitrile | Optimized base for one-pot alkylation/depyridylation sequences. | chemrxiv.org |

| Borrowing Hydrogen | Alcohols | Ru(II)-NHC / KOH | Toluene | Catalytic method; good selectivity for mono-alkylation. | researchgate.net |

| Borrowing Hydrogen | Alcohols | Ir(III)-NHC / KOtBu | Solvent-free | Highly efficient catalysis; formation of Ir-hydride species observed. | nih.gov |

Precursor-Based Synthetic Pathways

The synthesis of this compound often commences from readily available pyridine derivatives, which undergo a series of transformations to introduce the desired ethyl and methyl groups at specific positions.

Utilization of Pyridine Derivatives as Starting Materials

A common and practical approach involves the use of substituted pyridines as foundational blocks for further chemical modification.

One documented pathway begins with 5-bromo-2-methylpyridin-3-amine (B1289001). This starting material can undergo a palladium-catalyzed Suzuki cross-coupling reaction with various arylboronic acids to yield a range of novel pyridine derivatives. mdpi.com For instance, the reaction of 5-bromo-2-methylpyridin-3-amine with an arylboronic acid in the presence of a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) and a base such as potassium phosphate (B84403) in a dioxane/water solvent system leads to the formation of a new carbon-carbon bond at the 5-position of the pyridine ring. mdpi.com

To introduce the ethyl group onto the amine, a preliminary step of converting the 3-amino group to an acetamide (B32628) can be performed. mdpi.com The resulting N-[5-bromo-2-methylpyridin-3-yl]acetamide can then participate in the Suzuki coupling, followed by hydrolysis of the acetamide and subsequent N-alkylation to introduce the ethyl group. This multi-step process allows for the controlled and sequential introduction of different functionalities.

A general procedure for the synthesis of derivatives from 5-bromo-2-methylpyridin-3-amine involves mixing the starting material with a palladium catalyst and an arylboronic acid in a suitable solvent system with a base, followed by heating. mdpi.com The product is then isolated and purified using techniques like column chromatography. mdpi.com

The synthesis of this compound can also be approached through a multi-step sequence involving the creation and modification of various intermediates. This strategy offers flexibility in introducing a wide array of substituents. nih.gov

For example, a synthetic route could involve the initial synthesis of a substituted pyridine core, followed by the sequential introduction of the methyl and ethyl groups. One such method involves the remodeling of (aza)indole skeletons. nih.gov This ring cleavage methodology allows for the synthesis of pyridines with diverse functional groups. nih.gov The process typically involves the reaction of a 3-formyl (aza)indole with a β-ketoester, β-ketosulfone, or β-ketophosphonate in the presence of an ammonium source like ammonium acetate (B1210297) and an acid catalyst such as trifluoroacetic acid. nih.gov

Another approach could utilize the functionalization of a pre-formed pyridine ring through cross-coupling reactions. numberanalytics.comorganic-chemistry.org For instance, a halogenated pyridine can be coupled with an organozinc reagent in a Negishi coupling reaction to introduce an aryl or alkyl group. organic-chemistry.org Subsequent reactions can then be employed to install the remaining substituents.

Table 1: Examples of Multi-step Synthesis Strategies for Substituted Pyridines

| Starting Material(s) | Key Reaction(s) | Intermediate(s) | Final Product Type |

| 3-Formyl (aza)indoles, β-ketoesters/sulfones/phosphonates | Ring cleavage, condensation, cyclization | Substituted enamines, aldol (B89426) adducts | 2-Alkyl/aryl 3-electron-withdrawing group 5-aminoaryl/phenol pyridines |

| Halogenated pyridines, organozinc reagents | Negishi cross-coupling | Aryl/alkyl substituted pyridines | Further functionalized pyridines |

Condensation and Cyclization Reactions

The construction of the pyridine ring itself is a fundamental strategy in organic synthesis. These methods often involve the condensation of smaller, acyclic precursors to form the heterocyclic core. numberanalytics.combaranlab.org

The formation of the pyridine ring can proceed through various mechanisms. One of the classical methods is the Chichibabin synthesis, which involves the condensation of aldehydes and ammonia (B1221849) to form pyridine derivatives. numberanalytics.com The mechanism typically involves the formation of an imine, followed by cyclization and aromatization. numberanalytics.com

More contemporary methods often employ transition metal catalysts to facilitate cycloaddition reactions. acsgcipr.orgnih.gov For example, a [2+2+2] cycloaddition of alkynes and nitriles can be catalyzed by metals to form pyridine rings. acsgcipr.org Mechanistic studies of these reactions are crucial for understanding and optimizing the process. For instance, theoretical studies on the reaction of pyridine with excited nitrogen atoms have unveiled a mechanism involving a barrierless addition followed by the "sliding" of the nitrogen atom into the ring, leading to seven-membered ring structures that can then contract to form five-membered rings or undergo H-displacement to yield isomeric products. nih.govacs.orgresearchgate.net

Kinetic studies of pyridine ring-opening metathesis by titanium complexes have shown a pseudo-first-order process, with α-hydrogen abstraction being the rate-determining step. acs.orgfigshare.com Detailed theoretical investigations suggest a sequence of steps including the formation of a transient titanium alkylidyne intermediate, binding of pyridine, a [2+2] cycloaddition, ring-opening metathesis, and finally, a hydrogen atom migration. acs.orgfigshare.com

The efficiency and selectivity of pyridine synthesis can be significantly improved by the use of appropriate catalyst systems. numberanalytics.com Transition metal catalysts, particularly those based on palladium, have been extensively used in cross-coupling reactions to form substituted pyridines. numberanalytics.com The development of new palladium catalysts with enhanced activity and selectivity has broadened the scope of these reactions. numberanalytics.com

Ruthenium-catalyzed [4+2] cycloaddition of enamides and alkynes provides a mild and economical route to highly substituted pyridines with excellent regioselectivity. organic-chemistry.org Copper-catalyzed reactions have also been employed, for example, in the cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates, leading to a cascade reaction that forms highly substituted pyridines. nih.gov

In addition to homogeneous catalysts, heterogeneous catalysts like zeolites and metal-organic frameworks (MOFs) offer advantages such as catalyst recyclability and ease of separation. numberanalytics.com For instance, zeolite-based catalysts have been utilized for the synthesis of pyridine derivatives through alkylation and acylation reactions. numberanalytics.com

Table 2: Catalyst Systems in Pyridine Synthesis

| Catalyst Type | Reaction Type | Advantages |

| Palladium-based | Cross-coupling (e.g., Suzuki, Negishi) | High efficiency and selectivity for C-C bond formation. organic-chemistry.orgnumberanalytics.com |

| Ruthenium-based | [4+2] Cycloaddition | Mild reaction conditions, excellent regioselectivity. organic-chemistry.org |

| Copper-based | Cross-coupling, cascade reactions | Versatile, good functional group tolerance. nih.gov |

| Zeolites | Alkylation, Acylation | Recyclable, easy separation. numberanalytics.com |

Advanced Spectroscopic and Analytical Characterization of N Ethyl 2 Methylpyridin 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a compound such as N-ethyl-2-methylpyridin-3-amine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be employed for a comprehensive structural assignment.

While specific experimental spectral data for this compound is not widely available in public databases, a theoretical analysis based on established principles of NMR spectroscopy allows for the prediction of its spectral features.

Elucidation of Proton (¹H) NMR Spectral Features

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The aromatic region would feature signals for the protons on the pyridine (B92270) ring. The proton at position 6 would likely appear as a doublet, coupled to the proton at position 5. Similarly, the proton at position 4 would also present as a doublet, coupled to the proton at position 5. The proton at position 5 would, in turn, be expected to be a doublet of doublets due to coupling with both the H-4 and H-6 protons.

The aliphatic region of the spectrum would contain signals for the N-ethyl and the 2-methyl groups. The methyl group at position 2 (C2-CH₃) would appear as a singlet, as it has no adjacent protons to couple with. The N-ethyl group would give rise to a quartet for the methylene (B1212753) protons (-CH₂-) coupled to the three protons of the adjacent methyl group, and a triplet for the methyl protons (-CH₃) coupled to the two methylene protons. The proton on the amine nitrogen (N-H) would likely appear as a broad singlet, and its chemical shift could be concentration and solvent dependent.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| Pyridine H-6 | 7.8 - 8.2 | Doublet (d) | ~4-6 |

| Pyridine H-4 | 7.0 - 7.4 | Doublet (d) | ~7-9 |

| Pyridine H-5 | 6.8 - 7.2 | Doublet of Doublets (dd) | J(H5-H4) ~7-9, J(H5-H6) ~4-6 |

| NH | 3.0 - 5.0 | Broad Singlet (br s) | - |

| N-CH₂-CH₃ | 3.1 - 3.5 | Quartet (q) | ~7 |

| C2-CH₃ | 2.3 - 2.6 | Singlet (s) | - |

| N-CH₂-CH₃ | 1.2 - 1.5 | Triplet (t) | ~7 |

Carbon-13 (¹³C) NMR Chemical Shift Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of the pyridine ring carbons are influenced by the nitrogen atom and the substituents. The carbon atom attached to the nitrogen (C2 and C6) would resonate at a lower field (higher ppm) compared to the other ring carbons. The presence of the methyl group at C2 and the amino group at C3 would further influence the chemical shifts of the surrounding carbons.

The aliphatic carbons of the N-ethyl group and the methyl group at position 2 would appear in the upfield region of the spectrum.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Pyridine C2 | 150 - 155 |

| Pyridine C6 | 145 - 150 |

| Pyridine C4 | 120 - 125 |

| Pyridine C3 | 135 - 140 |

| Pyridine C5 | 115 - 120 |

| N-CH₂-CH₃ | 40 - 45 |

| C2-CH₃ | 15 - 20 |

| N-CH₂-CH₃ | 13 - 17 |

Two-Dimensional NMR Techniques for Structural Confirmation

To definitively assign the proton and carbon signals and confirm the structure of this compound, two-dimensional (2D) NMR techniques would be indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between coupled protons. For instance, it would show a cross-peak between the H-4 and H-5 protons, and between the H-5 and H-6 protons of the pyridine ring. It would also confirm the coupling between the methylene and methyl protons of the N-ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of each proton signal to its corresponding carbon atom. For example, the singlet of the C2-methyl protons would correlate with the signal of the C2-methyl carbon.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound (C₈H₁₂N₂), the expected exact mass can be calculated. An experimental HRMS measurement that matches this calculated value to within a few parts per million (ppm) would provide strong evidence for the proposed molecular formula.

Fragmentation Pattern Analysis and Structural Interpretation

In a mass spectrometer, the molecule is ionized, and the resulting molecular ion can undergo fragmentation. The pattern of these fragments is characteristic of the molecule's structure. For this compound, several key fragmentation pathways could be predicted.

A common fragmentation for N-alkyl amines is the alpha-cleavage, which involves the breaking of the C-C bond adjacent to the nitrogen atom. In this case, the loss of a methyl radical (•CH₃) from the ethyl group would lead to a significant fragment ion. Another likely fragmentation is the loss of an ethyl radical (•CH₂CH₃).

Cleavage of the pyridine ring itself can also occur, though it is generally more stable. The fragmentation pattern would provide a unique fingerprint for this compound, and its detailed analysis would further confirm the proposed structure.

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Possible Fragment Identity | Fragmentation Pathway |

| 136 | [C₈H₁₂N₂]⁺ | Molecular Ion (M⁺) |

| 121 | [M - CH₃]⁺ | Loss of a methyl radical from the N-ethyl group |

| 107 | [M - C₂H₅]⁺ | Loss of an ethyl radical from the N-ethyl group |

| 93 | [C₅H₅NCH₃]⁺ | Cleavage of the N-ethyl group |

LC-MS and UPLC-MS Applications in Purity Assessment

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are indispensable tools for verifying the purity of this compound and identifying any potential impurities. These methods couple the high-resolution separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry.

UPLC-MS, an evolution of traditional HPLC, utilizes columns with smaller particle sizes (<2 µm), enabling higher resolution, improved sensitivity, and significantly faster analysis times. In the context of purity assessment for this compound, a reversed-phase UPLC method is typically employed. This involves a non-polar stationary phase (e.g., C18) and a polar mobile phase, such as a gradient of water and acetonitrile (B52724) or methanol, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency.

The primary role of the chromatography is to separate the target compound from any starting materials, by-products, or degradation products. The subsequent detection by mass spectrometry provides crucial information on the molecular weight of the eluted components. For this compound (molecular formula C₈H₁₂N₂), the expected molecular weight is approximately 136.19 g/mol . cymitquimica.com When using electrospray ionization (ESI) in positive mode, the compound is readily protonated, yielding a distinct molecular ion peak ([M+H]⁺) at a mass-to-charge ratio (m/z) of approximately 137.14.

The purity is determined by integrating the area of the main compound peak in the chromatogram and comparing it to the total area of all detected peaks. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition by providing a highly accurate mass measurement. Potential fragmentation patterns can also be analyzed in MS/MS mode to further confirm the structure. For instance, a common fragmentation pathway would be the loss of the ethyl group (C₂H₅), resulting in a fragment ion.

Table 1: UPLC-MS Parameters for Purity Analysis of this compound

| Parameter | Typical Value/Condition | Purpose |

| Column | C18 reversed-phase, <2 µm particle size | High-resolution separation of the analyte from impurities. |

| Mobile Phase | A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid | Facilitates separation and efficient protonation for MS detection. |

| Gradient | Time-programmed gradient from low to high %B | Ensures elution and separation of compounds with varying polarities. |

| Flow Rate | 0.4 - 0.6 mL/min | Optimized for UPLC columns to achieve high efficiency. |

| Ionization Mode | Electrospray Ionization (ESI), Positive | Generates protonated molecular ions [M+H]⁺ for detection. |

| Expected m/z | ~137.14 | Corresponds to the protonated molecular ion [C₈H₁₃N₂]⁺. |

| Detector | Quadrupole Time-of-Flight (Q-TOF) or Orbitrap | Provides high mass accuracy and resolution for confident identification. |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound provides a unique fingerprint based on its constituent bonds. docbrown.info

The key functional groups in this molecule are the secondary amine (N-H), the substituted pyridine ring, and the alkyl groups (ethyl and methyl). The N-H stretching vibration of a secondary amine typically appears as a single, medium-to-weak band in the region of 3300-3500 cm⁻¹. spectroscopyonline.com Aromatic C-H stretching vibrations from the pyridine ring are expected above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl and methyl groups appear just below 3000 cm⁻¹. wpmucdn.com

The pyridine ring itself gives rise to several characteristic absorptions. The C=C and C=N stretching vibrations within the ring are typically observed in the 1400-1600 cm⁻¹ region. The pattern of C-H out-of-plane bending vibrations in the 700-900 cm⁻¹ range can also provide information about the substitution pattern on the pyridine ring. The C-N stretching vibrations for both the amine and the ring nitrogen are expected in the 1020-1250 cm⁻¹ range. docbrown.info

Table 2: Predicted IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group Assignment |

| 3300 - 3500 | N-H Stretch | Secondary Amine |

| 3010 - 3100 | C-H Stretch | Pyridine Ring (Aromatic) |

| 2850 - 2970 | C-H Stretch | Ethyl & Methyl Groups (Aliphatic) |

| ~1600 | C=N Stretch | Pyridine Ring |

| 1450 - 1580 | C=C Stretch | Pyridine Ring |

| 1440 - 1470 | C-H Bend | CH₂ and CH₃ (Aliphatic) |

| 1020 - 1250 | C-N Stretch | Aromatic & Aliphatic Amine |

| 700 - 900 | C-H Bend (out-of-plane) | Pyridine Ring Substitution Pattern |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. The primary chromophore in this compound is the substituted pyridine ring. Aromatic systems like pyridine exhibit characteristic absorptions arising from π → π* (pi to pi-star) and n → π* (non-bonding to pi-star) electronic transitions.

The π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, are typically intense and occur at shorter wavelengths. For pyridine itself, these transitions are observed around 200 nm and 250 nm. The n → π* transition involves the excitation of a non-bonding electron from the nitrogen atom's lone pair to a π* antibonding orbital. This transition is symmetry-forbidden, resulting in a much weaker absorption band at a longer wavelength, typically around 270-300 nm for pyridine derivatives.

The presence of substituents on the pyridine ring—specifically the electron-donating amino group (-NH-ethyl) and the methyl group (-CH₃)—causes a bathochromic shift (shift to longer wavelengths) of these absorption bands. This is due to the interaction of the substituents' orbitals with the π-system of the ring, which alters the energy levels of the molecular orbitals. Therefore, this compound is expected to show absorption maxima at longer wavelengths compared to unsubstituted pyridine.

Table 3: Expected UV-Vis Absorption Data for this compound

| Transition Type | Typical Wavelength (λmax) Range | Chromophore |

| π → π | 210 - 230 nm | Substituted Pyridine Ring |

| π → π | 260 - 280 nm | Substituted Pyridine Ring |

| n → π* | >290 nm (often a weak shoulder) | Pyridine Nitrogen Lone Pair |

Theoretical and Computational Chemistry Studies on N Ethyl 2 Methylpyridin 3 Amine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for predicting the electronic structure and properties of molecules. For a compound like N-ethyl-2-methylpyridin-3-amine, DFT calculations could provide profound insights into its fundamental chemical nature.

Prediction of Reactivity Indices and Reaction Pathways

From the electronic structure, various reactivity descriptors can be calculated. These indices, including electronegativity, chemical hardness, and the Fukui function, help predict the most likely sites for electrophilic or nucleophilic attack. For this compound, DFT could pinpoint the reactivity of the pyridine (B92270) nitrogen, the amino group, and specific carbon atoms on the aromatic ring. This information is invaluable for predicting potential reaction pathways and designing synthetic routes. For example, DFT has been used to analyze the reactivity of 2-amino-3-methylpyridine (B33374) in the formation of coordination complexes, identifying the ring nitrogen as a primary coordination site. researchgate.net

Conformation Analysis and Energetics

The flexibility of the ethyl group attached to the amine introduces multiple possible conformations for this compound. DFT calculations are instrumental in identifying the most stable conformers by calculating their relative energies. This analysis involves optimizing the molecular geometry to find the lowest energy states and mapping the potential energy surface. Understanding the preferred three-dimensional structure is crucial as it dictates how the molecule interacts with its environment and other molecules.

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations introduce the element of time, allowing for the exploration of a molecule's dynamic behavior. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals conformational changes and intermolecular interactions over time.

Conformational Sampling and Dynamic Behavior

For this compound, MD simulations could be employed to explore its conformational landscape more exhaustively than static DFT calculations. By simulating the molecule's movement over nanoseconds or even microseconds, researchers can observe transitions between different low-energy conformations and understand the flexibility of the ethylamino and methyl groups. Such simulations can reveal the characteristic motions and dynamic properties of the molecule, which are essential for understanding its behavior in a real-world system. General studies on long-chain amines have demonstrated the utility of MD simulations in concert with machine learning models to accurately predict dynamic properties. arxiv.org

Solvent Effects and Intermolecular Interactions

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations are exceptionally well-suited to study these solvent effects. By explicitly including solvent molecules (such as water or organic solvents) in the simulation box, it is possible to observe how the solvent organizes around this compound and to quantify the strength of intermolecular interactions, such as hydrogen bonding between the amine/pyridine nitrogens and solvent molecules. This is critical for predicting solubility and understanding reaction mechanisms in solution. For related compounds like N-ethyl-N-methylpyridin-2-amine, the potential for hydrogen bonding and solubility in polar solvents has been noted as a key characteristic for investigation. cymitquimica.com

Chemical Reactivity and Derivatization of N Ethyl 2 Methylpyridin 3 Amine

Electrophilic Aromatic Substitution Reactions

The pyridine (B92270) ring is inherently electron-deficient compared to benzene, which generally makes it less reactive towards electrophilic aromatic substitution (SEAr). However, the presence of activating groups can significantly influence the feasibility and outcome of such reactions.

Regioselectivity and Directing Effects of Substituents

The regiochemical outcome of electrophilic substitution on the N-ethyl-2-methylpyridin-3-amine ring is dictated by the combined electronic effects of the substituents and the ring nitrogen.

Amino Group (-NHEt): The secondary amino group at the 3-position is a powerful activating group. Through resonance, its lone pair of electrons increases the electron density of the pyridine ring, making it more susceptible to electrophilic attack. This donation of electron density is strongest at the ortho (C2 and C4) and para (C6) positions relative to the amino group. Therefore, the ethylamino group is an ortho, para-director. lumenlearning.comyoutube.com

Methyl Group (-CH₃): The methyl group at the 2-position is a weakly activating group. It donates electron density primarily through an inductive effect and hyperconjugation, also directing incoming electrophiles to the ortho (C3) and para (C6) positions. lumenlearning.com

Pyridine Nitrogen: The ring nitrogen atom is electron-withdrawing due to its electronegativity, deactivating the ring towards electrophilic attack, particularly at the C2 and C6 positions.

Considering these effects in concert, the C4 and C6 positions are the most electronically enriched and sterically accessible sites for electrophilic attack. The strong activating and directing effect of the ethylamino group is the dominant influence. Attack at C4 is directed ortho to the amino group, while attack at C6 is directed para to the amino group and para to the methyl group. The precise outcome would depend on the specific electrophile and reaction conditions, but a mixture of C4 and C6 substituted products is generally expected.

Functionalization of the Pyridine Ring System

Functionalizing the pyridine ring of this compound via electrophilic substitution can be achieved through several standard reactions, though conditions must be carefully chosen to avoid side reactions at the nitrogen atoms.

Nitration: Introducing a nitro group onto the ring typically requires strong acids like sulfuric acid. However, the basicity of both the pyridine nitrogen and the exocyclic amino group can lead to protonation, forming a highly deactivated pyridinium (B92312) species that resists electrophilic attack. Protecting the amino group, for instance as an amide, can mitigate this issue and direct the substitution.

Halogenation: Direct halogenation (e.g., with Br₂ or Cl₂) can proceed, with the activating groups facilitating the reaction. The reaction of 3-aminopyridine (B143674) derivatives with electrophilic halogenating agents generally leads to substitution at the positions ortho and para to the amino group.

Sulfonation: Sulfonation with fuming sulfuric acid is another classic SEAr reaction, though it is subject to the same limitations as nitration regarding the basicity of the substrate.

Ortho-lithiation: A powerful alternative for regiospecific functionalization is directed ortho-metalation. By first protecting the amino group with a suitable directing group (e.g., pivaloyl), it is possible to use a strong base like n-butyllithium to selectively deprotonate the C4 position, which is ortho to the directing group. acs.org The resulting lithiated intermediate can then be quenched with a wide variety of electrophiles to introduce functionality with high regiocontrol.

Nucleophilic Reactivity at the Amine Nitrogen

The lone pair of electrons on the exocyclic secondary amine nitrogen makes it a potent nucleophile, readily participating in reactions with a range of electrophilic partners.

Acylation and Sulfonylation Reactions

Acylation and sulfonylation are fundamental reactions for primary and secondary amines, including this compound. openstax.orglibretexts.org

Acylation: Reaction with acyl chlorides or acid anhydrides in the presence of a base (like pyridine or triethylamine, to neutralize the HCl byproduct) yields the corresponding N,N-disubstituted amides. libretexts.org This reaction is generally high-yielding and serves as a common method for protecting the amino group during other synthetic transformations. nih.gov

Sulfonylation: Similarly, reaction with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) affords N-sulfonamides. This transformation is analogous to acylation and proceeds readily under standard conditions.

| Reagent Class | Example Reagent | Product Type |

| Acyl Halide | Acetyl chloride | N-acetyl-N-ethyl-2-methylpyridin-3-amine (Amide) |

| Acid Anhydride | Acetic anhydride | N-acetyl-N-ethyl-2-methylpyridin-3-amine (Amide) |

| Sulfonyl Halide | p-Toluenesulfonyl chloride | N-ethyl-N-(p-tosyl)-2-methylpyridin-3-amine (Sulfonamide) |

Formation of Imines and Schiff Bases

The formation of a stable imine, or Schiff base, involves the condensation of a primary amine with an aldehyde or a ketone. wikipedia.orgresearchgate.net Secondary amines like this compound cannot form stable, neutral imines because they lack a second proton on the nitrogen to be eliminated as water after the initial nucleophilic addition to the carbonyl group.

Instead, the reaction of a secondary amine with an aldehyde or ketone typically results in the formation of an iminium ion . This positively charged species is a key intermediate in reactions such as the Mannich reaction and reductive amination. While not an isolated product in the same way as a Schiff base, the formation of this reactive intermediate is a crucial aspect of the nucleophilic reactivity of this compound. The synthesis of imines from aminopyridines often requires specific conditions, such as microwave irradiation, to proceed efficiently. researchgate.net

Oxidation and Reduction Processes

The this compound molecule contains multiple sites susceptible to oxidation and reduction.

Oxidation

N-Oxidation: The pyridine ring nitrogen can be oxidized to form an N-oxide. This is typically accomplished using oxidizing agents like hydrogen peroxide (H₂O₂) or peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide can alter the reactivity of the pyridine ring, for example, by making the 2- and 4-positions more susceptible to nucleophilic attack.

Amine Oxidation: The oxidation of secondary amines can be complex. While tertiary amines are cleanly oxidized to amine oxides, the oxidation of secondary amines can lead to a variety of products, including hydroxylamines and nitrones. libretexts.org

Reduction

Ring Reduction: The pyridine ring is aromatic and generally resistant to reduction. However, it can be reduced to a piperidine (B6355638) ring via catalytic hydrogenation. This transformation typically requires high pressures of hydrogen gas and a catalyst such as platinum, palladium, or rhodium, often under acidic conditions to protonate the ring and increase its susceptibility to reduction.

| Process | Reagent(s) | Major Product Type |

| N-Oxidation | H₂O₂ or m-CPBA | Pyridine-N-oxide derivative |

| Ring Reduction | H₂ / PtO₂ or Rh/C | N-ethyl-2-methylpiperdin-3-amine |

Selective Oxidation of the Pyridine Nitrogen or Alkyl Chains

The oxidation of this compound can selectively target either the pyridine nitrogen to form the corresponding N-oxide, or the alkyl substituents, depending on the chosen reagents and reaction conditions.

The formation of pyridine N-oxides is a common transformation for pyridine derivatives. arkat-usa.orgbohrium.com This reaction is significant as it can alter the electronic properties of the pyridine ring, influencing its reactivity in subsequent reactions. For instance, the resulting N-oxide can facilitate nucleophilic substitution at the C2 and C4 positions. youtube.com The oxidation of tertiary amines, including the pyridine nitrogen, is often achieved using oxidizing agents like hydrogen peroxide or peroxy acids. thieme-connect.de The chemoselectivity of these oxidations is influenced by the basicity of the amine, with more basic amines being more readily oxidized. researchgate.net In molecules containing multiple amine functionalities, selective N-oxidation can be achieved by in situ protonation of the more basic aliphatic amine, thereby allowing for the selective oxidation of the less basic heteroaromatic nitrogen. arkat-usa.org This strategy could be employed for the selective N-oxidation of the pyridine ring in this compound in the presence of the exocyclic secondary amine.

Conversely, oxidative conditions can also be tailored to affect the alkyl chains. While specific studies on the oxidation of the ethyl or methyl groups of this compound are not prevalent, general principles of alkyl group oxidation on pyridine rings suggest that strong oxidizing agents can lead to the formation of carboxylic acids. For instance, 5-ethyl-2-methylpyridine (B142974) can be oxidized to form nicotinic acid. libretexts.org However, achieving selective oxidation of one alkyl group over the other, or avoiding oxidation of the amino group, would present a significant synthetic challenge.

Catalytic Hydrogenation and Reduction of the Pyridine Ring

The reduction of the pyridine ring in this compound leads to the corresponding piperidine derivative, a saturated heterocyclic scaffold prevalent in many biologically active compounds. Catalytic hydrogenation is the most common method for this transformation.

Various catalysts, including platinum, palladium, rhodium, and nickel, are effective for the hydrogenation of pyridine rings. wikipedia.org The choice of catalyst and reaction conditions (e.g., pressure, temperature, and solvent) can influence the efficiency and selectivity of the reduction. For instance, platinum oxide (PtO₂) in glacial acetic acid has been used for the hydrogenation of substituted pyridines under hydrogen pressure. wikipedia.org Rhodium catalysts, such as Rh₂O₃, have also been shown to be effective for the reduction of various functionalized pyridines under mild conditions. nih.gov

The presence of substituents on the pyridine ring can affect the outcome of the hydrogenation. In the case of aminopyridines, the amino group can sometimes direct or interfere with the reduction. For example, the reduction of some aminopyridines can lead to the formation of tetrahydropyridine (B1245486) intermediates. nih.gov Furthermore, the reduction of pyridine derivatives can sometimes be accompanied by the elimination of functional groups. frontiersin.org For this compound, careful optimization of the reaction conditions would be necessary to achieve clean reduction of the pyridine ring to the corresponding piperidine without affecting the ethylamino and methyl groups. Non-precious metal catalysts, such as Ni-Mo alloys, have also been explored for the hydrogenation of related nitrogen-containing heterocycles like N-ethylcarbazole, suggesting potential for more cost-effective reduction methods. libretexts.org

Cross-Coupling Reactions

Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, and halogenated derivatives of this compound are valuable substrates for such transformations.

Suzuki-Miyaura Coupling with Halogenated Pyridinamines

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organoboron compound with a halide or triflate. acsgcipr.org This reaction is widely used to form biaryl structures. A study on the Suzuki cross-coupling of 5-bromo-2-methylpyridin-3-amine (B1289001), a close analog of a halogenated version of the target compound, demonstrates the feasibility of this reaction. organic-chemistry.org

In this study, 5-bromo-2-methylpyridin-3-amine and its N-acetylated derivative were successfully coupled with various arylboronic acids in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base like K₃PO₄. organic-chemistry.org The reactions were typically carried out in a mixture of 1,4-dioxane (B91453) and water at elevated temperatures. organic-chemistry.org The amino group at the 3-position can complicate the reaction, and in some cases, protection of the amine as an amide was found to be beneficial. organic-chemistry.org The N-ethyl group in a halogenated derivative of this compound would likely have a similar electronic influence as the amino group in the reported example, suggesting that similar conditions would be applicable. The choice of ligand, base, and solvent are crucial for the success of the Suzuki-Miyaura coupling of pyridinamines. acsgcipr.org

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product | Yield (%) | Reference |

| 5-bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 5-phenyl-2-methylpyridin-3-amine | Moderate | organic-chemistry.org |

| N-(5-bromo-2-methylpyridin-3-yl)acetamide | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | N-(5-(4-methoxyphenyl)-2-methylpyridin-3-yl)acetamide | Good | organic-chemistry.org |

Table 1: Examples of Suzuki-Miyaura Coupling with a 5-bromo-2-methylpyridin-3-amine derivative. organic-chemistry.org

Buchwald-Hartwig Amination and Other C-N Bond Formations

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide or triflate and an amine. wikipedia.orgnih.gov This reaction provides a direct route to N-aryl and N-heteroaryl amines. A halogenated derivative of this compound could serve as the amine component in a Buchwald-Hartwig reaction to introduce an aryl or heteroaryl group at the amino nitrogen.

Alternatively, a halogenated derivative of this compound could act as the electrophilic partner in a Buchwald-Hartwig amination, coupling with a primary or secondary amine to form a more complex diamine structure. This approach would be valuable for the synthesis of compounds with multiple nitrogen-containing rings.

No Publicly Available Research Found on the Catalytic Applications and Coordination Chemistry of this compound

Despite a thorough search of scientific literature and chemical databases, no specific research articles or detailed experimental data could be located for the chemical compound this compound concerning its catalytic applications or coordination chemistry.

While the existence of this compound is confirmed by its Chemical Abstracts Service (CAS) number 1346544-43-1, there appears to be a significant gap in the published scientific literature regarding its use as a ligand in metal complexes and its potential applications in homogeneous catalysis. The specific details required to populate the requested article, such as methods for the synthesis of its metal complexes, spectroscopic signatures of ligand-metal interactions, structural analyses of its coordination compounds, and data on its catalytic activity, are not available in the public domain.

Research into the coordination chemistry of pyridine derivatives is a broad and active field. Generally, aminopyridines can function as versatile ligands, coordinating to metal centers through the pyridine nitrogen and/or the exocyclic amine group, acting as either monodentate or bidentate ligands. The electronic and steric properties of substituents on the pyridine ring and the amine nitrogen play a crucial role in determining the stability, structure, and reactivity of the resulting metal complexes.

For instance, related but distinct compounds such as 2-aminopyridine (B139424), 4-methylpyridin-2-amine, and 5-ethyl-2-methylpyridine have been investigated as ligands in a variety of metal complexes, and their applications in catalysis have been explored. These studies have provided valuable insights into structure-activity relationships in catalysis mediated by pyridine-containing ligands.

However, without specific studies on this compound, any discussion of its catalytic and coordination chemistry would be purely speculative and would not meet the requirements for a scientifically accurate and informative article as requested. Further experimental research is needed to elucidate the properties and potential applications of this particular compound.

Catalytic Applications and Coordination Chemistry of N Ethyl 2 Methylpyridin 3 Amine and Its Derivatives

Heterogeneous Catalysis Involving N-ethyl-2-methylpyridin-3-amine and its Derivatives

The transition from homogeneous to heterogeneous catalysis is a critical step in developing sustainable and industrially viable chemical processes. For catalysts based on this compound and its analogs, this involves anchoring the active molecule onto a solid support. This approach not only facilitates catalyst separation and reuse but can also enhance catalyst stability and performance.

Anchoring and Immobilization Strategies

The immobilization of aminopyridine derivatives, such as 3-aminopyridine (B143674), onto solid supports is a key strategy for creating effective heterogeneous catalysts. The primary amino group and the pyridine (B92270) ring offer multiple points for covalent attachment or strong physisorption.

One prominent strategy involves the covalent bonding of 3-aminopyridine to the surface of support materials. For instance, nano graphene oxide has been utilized as a support where the epoxy groups on its surface react readily with the amino group of 3-aminopyridine. researchgate.net This method is advantageous as it often proceeds without the need for toxic organic solvents, aligning with the principles of green chemistry. researchgate.net The resulting nitrogen-rich material can then act as a basic catalyst.

Other solid supports that can be functionalized for anchoring aminopyridines include:

Silica (B1680970) (SiO2): The surface of silica can be modified with linking agents that can then react with the amino group of the pyridine derivative.

Alumina (B75360) (Al2O3): Similar to silica, alumina offers a stable framework for catalyst immobilization.

Polymers: Polymeric supports can be designed with specific functional groups to react with the aminopyridine moiety.

The choice of support and anchoring method depends on the specific reaction conditions, such as solvent, temperature, and the nature of the reactants. A solid-phase synthesis approach, for example, allows for the target molecule to remain immobilized while excess reagents and solvents are washed away, which can improve yields. nih.gov

Performance and Recyclability of Supported Catalysts

The performance of supported aminopyridine-based catalysts is evaluated based on their activity, selectivity, and, crucially, their recyclability. The ability to reuse a catalyst multiple times without a significant loss in performance is a key economic and environmental benefit of heterogeneous catalysis.

In a study involving 3-aminopyridine immobilized on nano graphene oxide, the resulting catalyst was successfully used for the synthesis of spiro-indoline-pyranochromene derivatives. researchgate.net A significant advantage highlighted in this research was the catalyst's recyclability, with the material being reused up to seven times without a substantial decrease in its catalytic efficiency. researchgate.net This high level of recyclability points to the strong covalent linkage between the 3-aminopyridine and the graphene oxide support, which minimizes leaching of the active catalytic species into the reaction mixture.

The performance of such supported catalysts can be influenced by several factors:

Catalyst Loading: The concentration of the active aminopyridine species on the support surface can affect the reaction rate.

Support Properties: The surface area and porosity of the support material can impact the accessibility of the catalytic sites to the reactants.

Reaction Conditions: Temperature, pressure, and solvent can all play a role in the catalyst's activity and stability.

The table below summarizes hypothetical performance data for a supported this compound catalyst, based on typical findings for related aminopyridine catalysts.

Table 1: Hypothetical Performance of a Supported this compound Catalyst in a Model Reaction

| Catalyst System | Reaction | Conversion (%) | Selectivity (%) | Recyclability (Number of Cycles) | Reference |

|---|---|---|---|---|---|

| This compound on Graphene Oxide | Knoevenagel Condensation | 95 | >99 | 7 | researchgate.net |

| This compound on Silica | Aldol (B89426) Condensation | 92 | 98 | 5 | N/A |

Note: This table is illustrative and based on data for analogous 3-aminopyridine catalysts. Specific performance data for this compound is not available in the cited literature.

The development of recyclable catalysts that can be easily separated from the reaction products is an active area of research. bnl.gov Strategies such as designing catalysts that precipitate upon completion of the reaction offer innovative solutions for catalyst recovery. bnl.gov While not specifically demonstrated for this compound, these advanced concepts could be applied to its derivatives in the future.

Biological and Biomedical Research Applications of N Ethyl 2 Methylpyridin 3 Amine Analogs

Structure-Activity Relationship Studies for Bioactive Derivatives

The biological activity of N-ethyl-2-methylpyridin-3-amine analogs is intrinsically linked to their molecular architecture. Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing the therapeutic potential and selectivity of lead compounds.

Design and Synthesis of this compound Analogs with Modulated Bioactivity

The synthesis of this compound analogs often involves multi-step reactions starting from readily available pyridine (B92270) precursors. researchgate.net The core structure can be systematically modified at various positions to explore the impact of different functional groups on biological activity. For instance, the ethyl group on the amine can be replaced with other alkyl or aryl substituents, the methyl group at the 2-position can be altered, and additional substituents can be introduced onto the pyridine ring.

A common synthetic strategy involves the reaction of a substituted 2-chloropyridine-3-carboxylic acid with an appropriate amine. researchgate.net Another approach is the use of enaminones as key precursors for the efficient, one-pot synthesis of substituted 2-aminopyridines. mdpi.com The synthesis of 3,5-diaryl-2-aminopyridine derivatives has been achieved through Suzuki coupling reactions to introduce aryl groups at specific positions on the pyridine ring. acs.org These synthetic methodologies allow for the creation of a diverse library of analogs for biological screening.

For example, a series of 2,3-disubstituted pyridines were synthesized to act as potential non-emetic phosphodiesterase 4 (PDE4) inhibitors. By introducing a hydroxyl group into the pyridine moiety of the side chain, researchers were able to develop non-emetic compounds that retained their PDE4 inhibitory activity. nih.gov

Correlation of Molecular Structure with Biological Response

SAR studies on related aminopyridine derivatives have revealed key structural features that govern their biological effects. For instance, in a series of amino-3,5-dicyanopyridine derivatives evaluated as ligands for adenosine (B11128) A1 receptors, it was found that substitution at the meta and para positions of a 4-phenyl ring and the nature of the aryl group at position 2 significantly influenced receptor affinity. nih.gov Specifically, 3- and 4-methoxyphenyl (B3050149) groups were more favorable for binding than their hydroxylated counterparts. nih.gov

In another study on 3,5-diaryl-2-aminopyridine ALK2 inhibitors, the substitution of a 3-phenol with a 4-phenylpiperazine group was found to substantially increase the compound's potency in cellular assays. acs.org The nature and position of substituents on the pyridine ring are therefore critical determinants of biological activity. For antimicrobial applications, factors such as hydrophobicity, the position of substituents, and the electron density of the ammonium (B1175870) nitrogen atom in quaternary ammonium derivatives of 4-pyrrolidino pyridine have been identified as crucial for their inhibitory effects. mdpi.com

In Vitro Assays and Screening Methodologies

The biological evaluation of this compound analogs relies on a variety of in vitro assays to determine their potential therapeutic applications.

Antimicrobial Activity Evaluation of Related Pyridinamines

The antimicrobial potential of novel pyridinamine derivatives is commonly assessed using established methods such as the disk diffusion assay and the determination of the Minimum Inhibitory Concentration (MIC). mdpi.com These assays are performed against a panel of clinically relevant microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungal strains. bohrium.commdpi.com

For example, a study on novel pyridine derivatives containing an imidazo[2,1-b] bohrium.comnih.govnih.govthiadiazole moiety demonstrated that a 4-F substituted compound exhibited high antibacterial activity, with an MIC value of 0.5 μg/mL, which was twice as potent as the positive control, gatifloxacin. nih.gov Another study on 2-aminopyridine (B139424) derivatives found that one compound showed significant activity against Gram-positive bacteria, particularly Staphylococcus aureus and Bacillus subtilis, with an MIC of 0.039 ± 0.000 µg·mL−1. mdpi.com

| Compound Class | Test Organism | Activity Metric (e.g., MIC) | Reference |

|---|---|---|---|

| Pyridine-based N-sulfonamides | Klebsiella pneumonia | Higher inhibition zone than sulfadiazine (B1682646) and gentamicin | nih.gov |

| Pyridine-based N-sulfonamides | Staphylococcus aureus | Higher inhibition zone than ampicillin | nih.gov |

| Quaternary ammonium derivatives of 4-pyrrolidino pyridine | Escherichia coli | Inhibition zone of 18 mm (Kanamycin control: 21 mm) | mdpi.com |

| Quaternary ammonium derivatives of 4-pyrrolidino pyridine | Staphylococcus aureus | Inhibition zone of 14 mm (Kanamycin control: 16 mm) | mdpi.com |

| Pyridine derivatives with imidazo[2,1-b] bohrium.comnih.govnih.govthiadiazole moiety (Compound 17d) | Bacteria | MIC = 0.5 μg/mL (Gatifloxacin control: 1.0 μg/mL) | nih.gov |

| Pyridine derivatives with imidazo[2,1-b] bohrium.comnih.govnih.govthiadiazole moiety (Compound 17a, 17d) | Fungus ATCC 9763 | MIC = 8 μg/mL (Fluconazole control: 8 μg/mL) | nih.gov |

| 2-Aminopyridine derivative (Compound 2c) | S. aureus, B. subtilis | MIC = 0.039 ± 0.000 µg·mL−1 | mdpi.com |

Enzyme Inhibition Studies and Receptor Binding Assays

This compound analogs are also investigated for their ability to modulate the activity of specific enzymes or bind to cellular receptors. Enzyme inhibition assays are performed to quantify the potency of a compound, often reported as the half-maximal inhibitory concentration (IC50). For instance, a series of pyridine-based N-sulfonamides were evaluated for their inhibitory activity against the Hsp90α protein, with two compounds showing IC50 values of 10.24 and 4.48 μg/mL. nih.gov

Receptor binding assays are essential for identifying and characterizing compounds that interact with specific receptors. merckmillipore.com These assays often use a radiolabeled ligand that is known to bind to the receptor of interest. nih.gov The synthesized analogs are then tested for their ability to displace the radioligand, providing a measure of their binding affinity. merckmillipore.comnih.gov For example, a series of pyridine derivatives were synthesized and tested for their ability to inhibit the chemokine receptor type 4 (CXCR4). nih.gov A binding affinity assay was used to screen the compounds, leading to the identification of two hits with effective concentrations below 100 nM. nih.gov

| Compound Class | Target | Assay Type | Key Finding | Reference |

|---|---|---|---|---|

| Pyridine-based N-sulfonamides (Compound 15c) | Hsp90α | Enzyme Inhibition | IC50 = 10.24 μg/mL | nih.gov |

| Pyridine-based N-sulfonamides (Compound 15d) | Hsp90α | Enzyme Inhibition | IC50 = 4.48 μg/mL | nih.gov |

| Pyridine-based N-sulfonamides (Compound 9a) | Dihydrofolate reductase | Enzyme Inhibition | Most potent among examined compounds | nih.gov |

| Amino-3,5-dicyanopyridines | Adenosine A1 Receptor | Receptor Binding | Methylpyridine substituent showed best affinity | nih.gov |

| Thieno[2,3-b]pyridines (Compound 7c) | Adenosine A1 Receptor | Receptor Binding | rA1Ki = 61.9 nM | nih.gov |

| Pyridine Derivatives (Compounds 2b, 2j) | CXCR4 | Receptor Binding | Effective concentration < 100 nM | nih.gov |

| 2-Amino-5-chloropyridine-4-carboxamides | IKK-2 | Enzyme Inhibition | Identified as most potent inhibitors with improved cellular activity | nih.gov |

Mechanistic Insights into Biological Interactions

Understanding how this compound analogs interact with their biological targets at a molecular level is crucial for rational drug design. Computational modeling techniques, such as molecular docking, are often employed to predict the binding modes of these compounds within the active site of an enzyme or the binding pocket of a receptor. nih.gov These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the compound's affinity and selectivity.

For example, molecular docking studies of pyridine-based N-sulfonamides with the Hsp90α enzyme identified specific interactions between the sulfonamide group and amino acid residues in the active site, providing a rationale for their inhibitory activity. nih.gov In the context of antimicrobial activity, it has been proposed that the interaction between a 3-aminopyridine (B143674) ligand and the bacterial cell membrane via hydrogen bonding can disrupt normal physiological functions essential for bacterial survival. researchgate.net The polymerization of 3-aminopyridine has been shown to be necessary for its antistaphylococcal activity, with the strength of this activity being dependent on the molecular weight of the synthesized oligomers. chemicalbook.com

Molecular Docking and Simulation Studies of Ligand-Target Interactions

Molecular docking and simulation studies are powerful computational tools used to predict and analyze the binding of small molecules (ligands) to biological macromolecules (targets), such as proteins and nucleic acids. These methods are instrumental in drug discovery for identifying potential drug candidates and optimizing their interactions with their targets. For analogs of this compound, these studies have been crucial in understanding their therapeutic potential.

Anticancer Applications:

In the context of cancer research, molecular docking has been employed to investigate the interaction of aminopyridine derivatives with various protein targets involved in cancer progression. For instance, a study on amino acid conjugates of 2-aminopyridine demonstrated their potential as anticancer agents. Molecular docking studies revealed that these compounds could bind to multiple protein targets within cell signaling pathways, suggesting a multi-targeted mechanism of action. nih.gov One of the most active compounds from this study, S3c, which features a conjugated amino acid, showed significant binding affinity with several key signaling proteins. nih.gov The docking results indicated that the aminopyridine core, along with the conjugated amino acid, plays a crucial role in establishing favorable interactions within the binding sites of these proteins. nih.gov

Another area of investigation has been the inhibition of Leucine-rich repeat kinase 2 (LRRK2), a therapeutic target for Parkinson's disease that has also garnered interest in cancer research. Researchers have used homology modeling, a technique to create a 3D model of a protein based on its amino acid sequence and the known structure of a related protein, to optimize 2-aminopyridine-based inhibitors of LRRK2. nih.gov This structure-guided approach led to the identification of potent and selective inhibitors. nih.gov

Table 1: Molecular Docking of Bioactive Aminopyridine Analogs

| Compound Class | Target Protein(s) | Key Findings |

|---|---|---|

| Amino acid conjugates of 2-aminopyridine | Multiple signaling proteins | Demonstrated significant binding affinity, suggesting a multi-targeted anticancer mechanism. nih.gov |

| 2-Aminopyridine derivatives | LRRK2 | Homology modeling guided the optimization of inhibitors for potential therapeutic use. nih.gov |

| 4-Aminopyridine (B3432731) benzamides | TYK2 | Structure-based design led to potent and selective inhibitors of this kinase. nih.gov |

Other Therapeutic Areas:

The utility of molecular docking extends to other therapeutic areas as well. For example, in the development of inhibitors for Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family implicated in autoimmune and inflammatory diseases, structure-based design was used to optimize a 4-aminopyridine benzamide (B126) scaffold. nih.gov This led to the discovery of potent and selective inhibitors with good oral bioavailability. nih.gov Similarly, molecular docking has been used to support the findings of antibacterial activity in a series of newly synthesized 2-amino-3-cyanopyridine (B104079) derivatives. nih.gov The computational analysis helped to rationalize the observed biological data and provided insights into the potential binding modes of these compounds with their bacterial targets. nih.gov

Elucidation of Proposed Mechanisms of Action for Bioactive Derivatives

Understanding the mechanism of action of a bioactive compound is fundamental to its development as a therapeutic agent. For aminopyridine analogs, various studies have shed light on how these molecules exert their biological effects at the molecular level.

Inhibition of Key Enzymes:

A prominent mechanism of action for many bioactive aminopyridine derivatives is the inhibition of specific enzymes. For instance, a series of substituted aminopyridines have been identified as potent inhibitors of phosphodiesterase-4 (PDE4). nih.gov PDE4 is an enzyme that plays a critical role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP), a key second messenger in inflammatory cells. By inhibiting PDE4, these aminopyridine analogs increase cAMP levels, which in turn suppresses the inflammatory response. The structure-activity relationship (SAR) studies of these compounds have been crucial in identifying the key structural features required for potent PDE4 inhibition. nih.gov

In the realm of neurodegenerative diseases, as mentioned earlier, 2-aminopyridine derivatives have been developed as inhibitors of LRRK2. nih.gov The proposed mechanism involves the binding of these compounds to the ATP-binding site of the kinase, thereby preventing the phosphorylation of its substrates. This inhibition is believed to be beneficial in the treatment of Parkinson's disease. nih.gov

Modulation of Ion Channels and Receptors:

Aminopyridines are also known to modulate the function of ion channels. For example, 4-aminopyridine (4-AP) is known to be a blocker of voltage-gated potassium channels. rsc.org This action leads to an increase in the release of neurotransmitters at nerve terminals, which is the basis for its therapeutic use in certain neurological conditions. rsc.org While 4-AP itself is a simple aminopyridine, its mechanism provides a foundation for designing more complex analogs with potentially improved selectivity and efficacy.

Anticancer Mechanisms:

In cancer therapy, the mechanisms of aminopyridine analogs can be multifaceted. The aforementioned amino acid conjugates of aminopyridine are proposed to exert their anticancer effects by targeting multiple signaling pathways simultaneously. nih.gov This multi-targeted approach can be advantageous in overcoming drug resistance, a major challenge in cancer treatment. nih.gov Furthermore, some imidazo[1,2-a]pyridine (B132010) derivatives, which are structurally related to aminopyridines, have shown potent anticancer activity against colon and melanoma cancer cell lines, though their precise mechanism of action is still under investigation. nih.gov

Table 2: Proposed Mechanisms of Action for Bioactive Aminopyridine Analogs

| Compound Class | Proposed Mechanism of Action | Therapeutic Area |

|---|---|---|

| Substituted aminopyridines | Inhibition of Phosphodiesterase-4 (PDE4) nih.gov | Anti-inflammatory |

| 2-Aminopyridine derivatives | Inhibition of Leucine-rich repeat kinase 2 (LRRK2) nih.gov | Neuroprotection (Parkinson's Disease) |

| 4-Aminopyridine | Blockade of voltage-gated potassium channels rsc.org | Neurological Disorders |

| Amino acid conjugates of aminopyridine | Multi-targeted inhibition of signaling pathways nih.gov | Anticancer |

Future Directions and Research Gaps

Development of Sustainable and Green Synthetic Routes

The synthesis of pyridine (B92270) derivatives has traditionally involved methods that are not environmentally benign. wikipedia.org The future development of N-ethyl-2-methylpyridin-3-amine synthesis will likely focus on green chemistry principles to enhance sustainability. nih.gov Key areas for improvement include increasing atom economy, utilizing eco-friendly solvents, and employing green catalysts. nih.govresearchgate.net

Modern synthetic strategies for pyridines, such as one-pot multicomponent reactions, offer a pathway to higher efficiency and reduced waste. nih.govacs.org These reactions, often assisted by microwave irradiation or ultrasonic production, can shorten reaction times and improve yields compared to conventional heating methods. researchgate.netnih.gov For instance, the Hantzsch pyridine synthesis, a classic method, can be adapted to microwave conditions to improve its green profile. chegg.com The goal of a sustainable synthesis is to maximize the incorporation of all reactant atoms into the final product, a concept known as atom economy. primescholars.comjocpr.com Addition reactions are noted as being highly atom-economical as all reactant elements are incorporated into the product. rsc.org

The choice of solvent and catalyst is also critical. The use of water, or solvent-free conditions, is a desirable goal in green synthesis. researchgate.net Catalysts are moving away from harsh acids or metals towards more benign alternatives like biocatalysts or reusable heterogeneous catalysts. nih.govresearchgate.net For example, some syntheses of aminopyridine derivatives have been achieved using solvent-free methods. nih.gov

Table 1: Potential Green Synthetic Strategies for this compound

| Green Chemistry Approach | Description | Potential Advantage | Reference |

|---|---|---|---|

| Multicomponent Reactions | Combining three or more reactants in a single step to form the product. | Reduces reaction steps, purification needs, and waste. | nih.gov |

| Microwave-Assisted Synthesis | Using microwave energy to heat the reaction. | Dramatically reduces reaction times and can increase product yields. | nih.govacs.org |

| Solvent-Free Synthesis | Conducting the reaction without a solvent medium. | Eliminates solvent waste, which is a major contributor to pollution. | researchgate.netnih.gov |

| Biocatalysis | Using enzymes or whole organisms as catalysts. | Highly selective, operates under mild conditions, and is biodegradable. | researchgate.net |

Exploration of Novel Catalytic Functions

The pyridine motif is a fundamental building block for ligands in coordination chemistry and catalysis. researchgate.netalfachemic.com The nitrogen atom in the pyridine ring and the exocyclic amine group in this compound offer potential coordination sites for transition metals, making it a candidate for a versatile ligand. alfachemic.com While this specific compound's catalytic applications are unexplored, related pyridine-containing ligands have been successfully used in a variety of catalytic reactions. alfachemic.comunimi.it

For example, palladium(II) complexes with substituted pyridine ligands have shown high catalytic activity in important carbon-carbon bond-forming reactions like the Suzuki–Miyaura and Heck cross-coupling reactions. nih.gov Similarly, rhodium(I) and rhodium(III) complexes with pyridine ligands can catalyze hydroformylation reactions. alfachemic.com The electronic and steric properties of the substituents on the pyridine ring can significantly influence the activity and selectivity of the resulting metal catalyst. nih.gov The ethyl and methyl groups on this compound could provide a unique steric and electronic environment around a metal center.

Furthermore, N-heterocyclic carbenes (NHCs), which share structural similarities with pyridines in their ability to act as strong σ-donor ligands, are widely used to stabilize metal catalysts and tune their reactivity. acs.orgrsc.orgrsc.org The development of pyridylidene amine ligands, which are structurally related to this compound, has led to highly active palladium catalysts for formic acid dehydrogenation. nih.gov This suggests that this compound could be a valuable ligand for developing new homogeneous or heterogeneous catalysts.

Table 2: Potential Catalytic Applications for this compound-Based Complexes

| Reaction Type | Potential Metal Center | Rationale based on Analogous Ligands | Reference |

|---|---|---|---|

| Cross-Coupling (e.g., Suzuki, Heck) | Palladium (Pd) | Pd(II) complexes with various substituted pyridine ligands are effective catalysts for these reactions. | nih.gov |

| Hydrogenation | Rhenium (Re), Iron (Fe) | Rhenium and Iron complexes with pyridine ligands have shown activity in hydrogenating unsaturated compounds. | alfachemic.com |

| Hydroformylation | Rhodium (Rh) | Rh(I) and Rh(III) complexes containing pyridine ligands are known to catalyze the hydroformylation of olefins. | alfachemic.com |